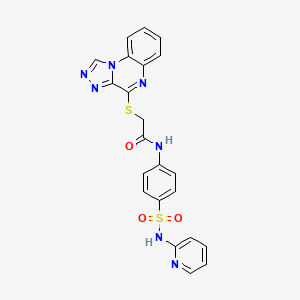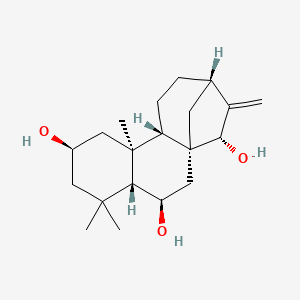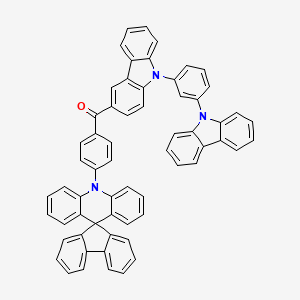
AChE-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-12 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-12 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions generally include:
Solvent: Acetic acid
Temperature: Room temperature to reflux
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
AChE-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
AChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors
Mechanism of Action
AChE-IN-12 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Uniqueness
AChE-IN-12 is unique in its structural features and binding affinity compared to other acetylcholinesterase inhibitors. While compounds like Donepezil and Rivastigmine are well-known for their clinical use, this compound offers a different chemical scaffold that may provide advantages in terms of selectivity and potency .
Conclusion
This compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique properties and diverse applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C33H41NO7 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-[4-[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41NO7/c1-5-34(23-25-12-8-9-13-29(25)38-2)20-10-6-7-11-21-41-26-17-14-24(15-18-26)16-19-27(35)31-28(36)22-30(39-3)32(37)33(31)40-4/h8-9,12-19,22,36-37H,5-7,10-11,20-21,23H2,1-4H3/b19-16+ |
InChI Key |
XDNYGLJUAXNCNY-KNTRCKAVSA-N |
Isomeric SMILES |
CCN(CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
Canonical SMILES |
CCN(CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)



![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)






